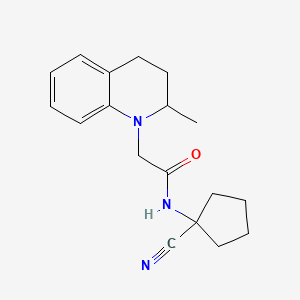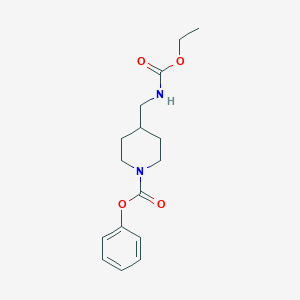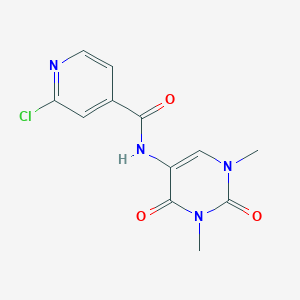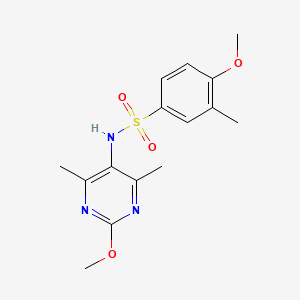
N-(1-cyanocyclopentyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide, commonly known as CX717, is a nootropic compound that has been studied for its potential cognitive-enhancing effects. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Wirkmechanismus
CX717 works by enhancing the activity of AMPA receptors in the brain, which are involved in synaptic plasticity and learning and memory processes. It increases the response of these receptors to glutamate, the primary excitatory neurotransmitter in the brain, leading to improved synaptic transmission and neuronal communication.
Biochemical and Physiological Effects:
Studies have shown that CX717 can improve cognitive performance in both animal models and humans. It has been shown to enhance memory consolidation, attention, and learning in healthy individuals, as well as in individuals with cognitive impairments. It has also been shown to increase the release of acetylcholine and dopamine in the brain, which are neurotransmitters involved in cognitive processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CX717 in lab experiments is its ability to enhance cognitive function in both healthy individuals and those with cognitive impairments. This makes it a useful tool for studying the neural mechanisms underlying cognitive processes. However, one limitation is that its effects may be dependent on the baseline cognitive abilities of the individual, making it difficult to generalize findings across different populations.
Zukünftige Richtungen
There are several potential future directions for research on CX717. One area of interest is its potential use in treating cognitive impairments associated with aging, such as mild cognitive impairment and age-related memory decline. Another area of interest is its potential use in combination with other cognitive-enhancing compounds, such as cholinergic agents or other ampakines. Additionally, further research is needed to fully understand the long-term effects of CX717 use and its potential for abuse or addiction.
Synthesemethoden
CX717 can be synthesized through a multi-step process that involves the reaction of 2-methyl-3,4-dihydro-2H-quinolin-1-one with cyclopentanone, followed by reaction with cyanogen bromide and then acetic anhydride. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
CX717 has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. It has also been investigated for its potential to enhance cognitive function in healthy individuals, particularly in the areas of memory, attention, and learning.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14-8-9-15-6-2-3-7-16(15)21(14)12-17(22)20-18(13-19)10-4-5-11-18/h2-3,6-7,14H,4-5,8-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRWPCWRZGASGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1CC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Oxan-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2976168.png)
![Benzo[d]thiazol-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2976169.png)


![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2976172.png)
![N-(3-(benzofuran-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976175.png)



![N-phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea](/img/structure/B2976185.png)
![3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2976187.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2976188.png)

![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2976190.png)